6,7-Dihydroxycoumarin-3-carboxylic Acid
Overview
Description
6,7-Dihydroxycoumarin-3-carboxylic Acid is a derivative of coumarin, a naturally occurring compound found in many plants. This compound is known for its diverse biological activities and is used extensively in scientific research. Its molecular formula is C10H6O6, and it has a molecular weight of 222.15 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dihydroxycoumarin-3-carboxylic Acid typically involves the hydroxylation of coumarin derivatives. One common method includes the reaction of 4-methyl-6,7-dihydroxycoumarin with triflic anhydride in the presence of triethylamine . This reaction is carried out under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound often involves large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, utilizing automated reactors and continuous flow systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 6,7-Dihydroxycoumarin-3-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo electrophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized coumarin derivatives.
Reduction: Dihydro derivatives of this compound.
Substitution: Various substituted coumarin derivatives depending on the reagents used.
Scientific Research Applications
6,7-Dihydroxycoumarin-3-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6,7-Dihydroxycoumarin-3-carboxylic Acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Enzyme Inhibition: It can inhibit enzymes such as α-glucosidase and protein tyrosine phosphatases, which play roles in glucose metabolism and cellular signaling.
Anti-inflammatory Effects: It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and mediators.
Comparison with Similar Compounds
6,7-Dihydroxycoumarin-3-carboxylic Acid is unique due to its specific hydroxylation pattern and carboxylic acid group. Similar compounds include:
Esculetin (6,7-Dihydroxycoumarin): Lacks the carboxylic acid group but shares similar hydroxylation.
Scopoletin (6-Methoxy-7-hydroxycoumarin): Contains a methoxy group instead of a hydroxyl group at the 6-position.
Umbelliferone (7-Hydroxycoumarin): Has a single hydroxyl group at the 7-position.
These compounds share some biological activities but differ in their specific chemical properties and applications.
Properties
IUPAC Name |
6,7-dihydroxy-2-oxochromene-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O6/c11-6-2-4-1-5(9(13)14)10(15)16-8(4)3-7(6)12/h1-3,11-12H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STCWBNGIVIFZHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C(=O)OC2=CC(=C1O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40553868 | |
Record name | 6,7-Dihydroxy-2-oxo-2H-1-benzopyran-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40553868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84738-35-2 | |
Record name | 6,7-Dihydroxy-2-oxo-2H-1-benzopyran-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40553868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6,7-Dihydroxycoumarin-3-carboxylic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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